Agomelatine (L(+)-Tartaric acid)

Catalog No.
S007522
CAS No.
M.F
C19H23NO8
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agomelatine (L(+)-Tartaric acid)

Product Name

Agomelatine (L(+)-Tartaric acid)

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Molecular Formula

C19H23NO8

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

Agomelatine (L(+)-Tartaric acid) is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Target: 5-HT 2c receptor Agomelatine L(+)-Tartaric acid is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1]. A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2]. Clinical indications: Depression; Obsessive compulsive disorder FDA Approved Date: October 2011 Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue

Agomelatine (L(+)-Tartaric acid) is a synthetic compound classified as a norepinephrine-dopamine disinhibitor. Its chemical formula is C₁₉H₂₃N₁O₈, and it is primarily known for its role in the treatment of major depressive disorder. The compound acts by modulating melatonin receptors and antagonizing serotonin receptors, particularly the 5-HT₂C receptor, which contributes to its unique pharmacological profile .

That can be summarized as follows:

  • Formation of Agomelatine: The synthesis typically involves the reaction of specific amines with tartaric acid derivatives, leading to the formation of the agomelatine structure.
  • Interaction with Receptors: Agomelatine binds to and activates melatonin receptors (MT₁ and MT₂) while inhibiting the 5-HT₂C serotonin receptor, which influences neurotransmitter release and circadian rhythms .
  • Metabolism: In vivo, agomelatine is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Agomelatine exhibits several biological activities:

  • Antidepressant Effects: It has been shown to alleviate symptoms of depression by restoring circadian rhythms and improving sleep quality .
  • Circadian Rhythm Regulation: Agomelatine helps resynchronize disrupted circadian rhythms, making it particularly effective for patients with sleep phase disorders .
  • Neuroprotective Properties: Some studies suggest that agomelatine may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of Agomelatine (L(+)-Tartaric acid) generally involves several key steps:

  • Starting Materials: The process begins with amine precursors and tartaric acid derivatives.
  • Reflux Conditions: The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired compound.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate agomelatine from by-products .

Agomelatine is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It is prescribed for patients who have not responded adequately to traditional antidepressants.
  • Management of Sleep Disorders: Due to its melatonergic properties, it is also explored for treating various sleep disorders associated with mood disorders .

Interaction studies have revealed important insights into agomelatine's pharmacodynamics:

  • Drug Interactions: Agomelatine may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when prescribed alongside these drugs .
  • Pharmacokinetics: Studies indicate that food intake can influence the bioavailability of agomelatine, which may affect its therapeutic efficacy .

Agomelatine's unique mechanism sets it apart from other antidepressants. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
SertralineSelective serotonin reuptake inhibitorPrimarily increases serotonin levels
FluoxetineSelective serotonin reuptake inhibitorLong half-life; significant effects on serotonin
TrazodoneSerotonin antagonist and reuptake inhibitorSedative properties; used for insomnia
MelatoninMelatonin receptor agonistNaturally occurring hormone; regulates sleep-wake cycles

Uniqueness of Agomelatine

Agomelatine's dual action on melatonin receptors and antagonism of serotonin receptors distinguishes it from traditional antidepressants that primarily focus on serotonin reuptake inhibition. This unique profile allows for improved regulation of circadian rhythms alongside mood enhancement, making it a valuable option in treating major depressive disorder and related sleep disturbances .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

393.14236669 g/mol

Monoisotopic Mass

393.14236669 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-02-18
[1]. Chenu F, et al. Role of melatonin, serotonin 2B, and serotonin 2C receptors in modulating the firing activity of rat dopamine neurons. J Psychopharmacol. 2013 Nov 4.[2]. Karakus E, et al. Agomelatine: an antidepressant with new potent hepatoprotective effects on paracetamol-induced liver damage inrats. Hum Exp Toxicol. 2013 Aug;32(8):846-57.

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